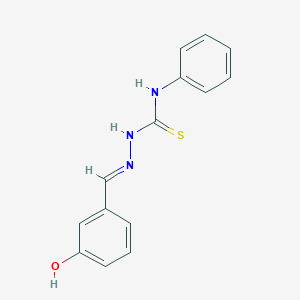
3-hydroxybenzaldehyde N-phenylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxybenzaldehyde N-phenylthiosemicarbazone is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzylidene group attached to a hydrazinecarbothioamide moiety, with a phenyl group and a hydroxyl group on the benzylidene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxybenzaldehyde N-phenylthiosemicarbazone can be achieved through the condensation reaction between 3-hydroxybenzaldehyde and N-phenylhydrazinecarbothioamide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours until the product precipitates out. The precipitate is then filtered, washed with ethanol, and dried under vacuum to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2).
Major Products
Oxidation: The major product would be the corresponding benzaldehyde derivative.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the electrophile used, such as brominated or nitrated derivatives.
Applications De Recherche Scientifique
3-hydroxybenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their structural and spectroscopic properties.
Biology: The compound has potential biological activities, including antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-hydroxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The hydroxyl and hydrazinecarbothioamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-(4-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide: Similar structure but with the hydroxyl group in the para position.
(2E)-2-(3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide: Similar structure but with a methoxy group instead of a hydroxyl group.
(2E)-2-(3-hydroxybenzylidene)-N-methylhydrazinecarbothioamide: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
3-hydroxybenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of both a hydroxyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The specific positioning of the hydroxyl group on the benzylidene ring can also affect its interaction with biological targets and its overall stability.
Propriétés
Numéro CAS |
76572-75-3 |
|---|---|
Formule moléculaire |
C14H13N3OS |
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
1-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3OS/c18-13-8-4-5-11(9-13)10-15-17-14(19)16-12-6-2-1-3-7-12/h1-10,18H,(H2,16,17,19)/b15-10+ |
Clé InChI |
NCHUSBPRQKECMH-XNTDXEJSSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
SMILES isomérique |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
Key on ui other cas no. |
76572-75-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















